Triethylene glycol monodecyl ether
CAS No.: 4669-23-2
Cat. No.: VC0525481
Molecular Formula: C16H34O4
Molecular Weight: 290.44 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4669-23-2 |
|---|---|
| Molecular Formula | C16H34O4 |
| Molecular Weight | 290.44 g/mol |
| IUPAC Name | 2-[2-(2-decoxyethoxy)ethoxy]ethanol |
| Standard InChI | InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h17H,2-16H2,1H3 |
| Standard InChI Key | UKODLHVFJRCQME-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCOCCOCCOCCO |
| Canonical SMILES | CCCCCCCCCCOCCOCCOCCO |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Triethylene glycol monododecyl ether (C₁₈H₃₈O₄; molecular weight 318.49 g/mol) consists of a dodecyl (C₁₂H₂₅) hydrophobic tail linked to a triethylene glycol (C₆H₁₄O₄) hydrophilic headgroup via an ether bond . The three ethylene oxide units confer water solubility, while the dodecyl chain ensures compatibility with nonpolar substrates.
Physical and Thermodynamic Properties
Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 16.5–17.0°C |
| Boiling Point | 153°C (0.035 Torr) |
| Density | 0.93 g/cm³ |
| Refractive Index | |
| LogP (Octanol-Water) | 4.44 (estimated) |
| Solubility | Chloroform, Ethyl Acetate, Methanol (slight) |
The compound exists as a white-to-colorless solid or liquid, depending on temperature . Its low melting point and moderate hydrophobicity (LogP ≈ 4.44) make it suitable for formulations requiring phase stability across temperature gradients.
Synthesis and Industrial Production
Synthetic Pathways
The primary synthesis route involves nucleophilic substitution between 1-iodododecane and triethylene glycol under basic conditions :
This Williamson ether synthesis proceeds via an SN2 mechanism, yielding >95% purity after distillation .
Functional Applications
Surfactant and Emulsifier
C12E3 reduces surface tension at oil-water interfaces (critical micelle concentration ≈ 0.1–1 mM), enabling its use in:
-
Detergents: Enhances soil removal in hard-surface cleaners .
-
Pharmaceuticals: Solubilizes hydrophobic APIs in topical formulations .
Chemical Synthesis
The compound serves as a precursor for advanced surfactants, including:
-
N,N-Dimethyl-N-dodecyl polyoxyethylene amines: Synthesized via quaternization, used in fabric softeners .
-
Carbohydrate-ethylene oxide hybrids: Bio-based surfactants with enhanced biocompatibility .
Environmental Impact and Biodegradation
OECD Screening Test Results
Under standardized conditions, C12E3 undergoes >80% primary biodegradation within 28 days via stepwise cleavage of ethylene oxide units . Metabolites include dodecyl diethylene glycol ether (C12E2) and dodecyl monoethylene glycol ether (C12E1), identified via HPLC-MS .
Ecotoxicological Profile
The compound’s Environmental Working Group (EWG) Food Score of 1–3 (1 = low hazard) and EPA registration (Substance ID 3055-94-5) affirm its safety profile . Chronic aquatic toxicity (EC₅₀ > 10 mg/L) classifies it as non-hazardous per GHS criteria .
| Manufacturer | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Hebei Zhuanglai Chemical | 99% | 1 kg | $100.00 |
| TCI Chemicals | >95% | 5 mL | $394.00 |
| Henan Fengda Chemical | 99% | 1 kg | $3.00–8.00 |
Regulatory Compliance
C12E3 is listed in the EPA Toxic Substances Control Act (TSCA) Inventory and complies with REACH Annex V exemptions for intermediates . Cosmetic use adheres to EU Regulation 1223/2009, requiring no restricted substance declarations .
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